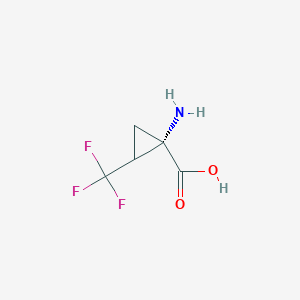
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H6F3NO2 |
|---|---|
Poids moléculaire |
169.10 g/mol |
Nom IUPAC |
(1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2?,4-/m0/s1 |
Clé InChI |
XYADPSWBCYPNKY-AOIFVJIMSA-N |
SMILES isomérique |
C1C([C@@]1(C(=O)O)N)C(F)(F)F |
SMILES canonique |
C1C(C1(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















